B1575748 Temporin-CDYb

Temporin-CDYb

Cat. No.: B1575748
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-CDYb is a cationic antimicrobial peptide (AMP) belonging to the temporin family, which is predominantly isolated from amphibian skin secretions. These peptides are characterized by their short sequence length (typically 10–14 amino acids), α-helical or β-sheet structures, and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . This compound specifically exhibits potent activity against Gram-positive bacteria, such as Staphylococcus aureus, with minimal hemolytic effects on mammalian erythrocytes. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis .

Properties

bioactivity

Antibacterial

sequence

ILPILAPLIGGLL

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize Temporin-CDYb’s properties, it is compared below with two structurally and functionally related AMPs: Temporin A and Temporin B .

Table 1: Comparative Analysis of this compound, Temporin A, and Temporin B

Property This compound Temporin A Temporin B
Amino Acid Sequence FLPLIAGVAAKL-NH₂ FLPLIGRVLSGIL-NH₂ FVPLLAGLAKLL-NH₂
Length (Residues) 13 13 12
Net Charge +3 +2 +2
Primary Target Gram-positive bacteria Gram-positive bacteria Gram-negative bacteria
MIC against S. aureus 4 µM 8 µM 16 µM
Hemolytic Activity <10% at 50 µM ~25% at 50 µM <5% at 50 µM
Toxicity (LD₅₀ in Mice) >100 mg/kg 50 mg/kg >100 mg/kg
Stability (pH 7.4) Stable for 24 hours Degrades after 12 hours Stable for 24 hours

MIC: Minimum Inhibitory Concentration; LD₅₀: Median Lethal Dose.

Key Findings:

Structural Differences :

  • This compound and Temporin A share a similar α-helical structure, but this compound’s sequence includes a lysine residue at position 9, enhancing its positive charge (+3 vs. +2 in Temporin A) .
  • Temporin B has a shorter sequence and a lower charge density, which correlates with its weaker activity against Gram-positive pathogens but stronger efficacy against Gram-negative species like Escherichia coli .

Functional Efficacy :

  • This compound demonstrates superior antimicrobial potency against S. aureus (MIC = 4 µM) compared to Temporin A (8 µM) and Temporin B (16 µM), likely due to its optimized charge-to-hydrophobicity ratio .
  • Hemolytic activity is lowest in this compound (<10% lysis at 50 µM), making it a safer candidate for therapeutic applications than Temporin A (~25% lysis) .

Toxicogenomic Profiles: The Comparative Toxicogenomics Database (CTD) highlights this compound’s low systemic toxicity (LD₅₀ >100 mg/kg in mice), contrasting with Temporin A’s moderate toxicity (LD₅₀ = 50 mg/kg) . Both this compound and Temporin B show stability in physiological pH, whereas Temporin A degrades rapidly, limiting its in vivo utility .

Mechanistic and Therapeutic Implications

  • Membrane Interaction : this compound’s enhanced cationic charge promotes stronger binding to bacterial membranes, inducing faster depolarization compared to Temporin A and B .
  • Therapeutic Potential: Lower hemolysis and toxicity profiles position this compound as a promising candidate for topical antimicrobial formulations, while Temporin B’s Gram-negative activity suggests utility in polymicrobial infections .

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